



Application Notes: Pluronic F-127 for the Creation of Vascularized Tissue Models

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Compound of Interest		
Compound Name:	Pluronic F-127	
Cat. No.:	B1247627	Get Quote

Introduction

The successful engineering of thick, metabolically active tissues is fundamentally dependent on the incorporation of a functional vascular network for nutrient and oxygen supply, as well as waste removal. **Pluronic F-127**, a non-ionic triblock copolymer, has emerged as a critical biomaterial in this field, primarily utilized as a sacrificial bioink for fabricating microchannel networks within engineered tissues.[1][2][3] Its unique thermoresponsive property—existing as a liquid at low temperatures (e.g., 4°C) and forming a hydrogel at room or physiological temperatures—makes it an ideal temporary template for creating perfusable channels that mimic native vasculature.[1][4]

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on leveraging **Pluronic F-127** for the development of vascularized tissue models.

Principle of Application: Sacrificial Templating

The core application of **Pluronic F-127** in this context is as a "fugitive" or "sacrificial" ink.[3][5] [6] The process involves 3D printing a desired vascular network using a **Pluronic F-127**-based hydrogel. This printed structure is then encased in a more permanent, cell-laden structural hydrogel, such as Gelatin Methacryloyl (GelMA), fibrinogen, or a decellularized extracellular matrix (dECM) bioink.[3][6][7] After the structural matrix is crosslinked and stabilized, the entire construct is cooled. This temperature drop causes the **Pluronic F-127** to liquefy, allowing it to be easily washed out, leaving behind an interconnected network of hollow, perfusable



microchannels.[1][8] These channels can subsequently be seeded with endothelial cells to form a biomimetic vascular lining.[3][7]

Key Properties and Quantitative Data

The physicochemical properties of **Pluronic F-127** solutions are highly dependent on concentration. These parameters are critical for designing successful bioprinting experiments.

Table 1: Concentration-Dependent Properties of Pluronic F-127 Hydrogels



Concentrati on (% w/v or w/w)	Solvent/Me dium	Gelation Temperatur e (°C)	Gelation Time at 37°C (min)	Storage Modulus (G') at Gel State	Key Observatio ns
18 - 20	Aqueous	~24 - 25[9] [10]	10[4]	-	Considered near the critical gelation concentrati on.
23 - 24.5	Aqueous	~13 - 25[5] [11]	-	-	Suitable for embedded printing applications.
25	PBS / DMEM	~20 - 25[5]	5[4]	~16,500 Pa (at 37°C)[4]	A promising formulation for bioprinting due to fast gelation and good viscoelastic properties.[4]
30	PBS / DMEM	< 20[5]	5[4]	-	Faster gelation than lower concentration s.[4]

| 35 - 40 | PBS | < 15[3][5] | 2[4] | ~20,000 Pa (at 25°C for 40% w/w)[7] | Used for printing robust, high-fidelity channels.[3][7] |

Table 2: Recommended 3D Bioprinting Parameters for Pluronic F-127



Parameter	Value	Nozzle Type	Notes
Printing Temperature	Room Temperature	-	Pluronic F-127 should be in a gel state during extrusion.[13]
Print Speed	5 - 10 mm/s	-	Balances printing time with structural fidelity. [8][13]
Extrusion Pressure	15 - 80 PSI	27G - 30G	Pressure is highly dependent on ink concentration and nozzle gauge.[13]
Nozzle Inner Diameter	150 - 250 μm	30G - 25G	Smaller diameters allow for finer, capillary-like channels.[8][11]

| Layer Height | 0.2 mm | - | A common starting point for layer-by-layer fabrication.[13] |

Experimental Protocols Protocol 1: Preparation of Pluronic F-127 Sacrificial Bioink (30% w/v)

Materials:

- Pluronic F-127 powder (e.g., Sigma-Aldrich, P2443)
- Sterile, cold (4°C) Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
- Sterile container
- Stir plate and magnetic stir bar
- Refrigerator or cold room (4°C)



Method:

- In a sterile container, weigh out 30 g of **Pluronic F-127** powder.
- Add 100 mL of cold (4°C) PBS or culture medium to the powder.[3][14]
- Place the container on a stir plate in a cold room or refrigerator (4°C) and stir continuously.
 The dissolution process is slow and may take several hours to overnight.
- Continue stirring until the solution is clear and homogenous, with no visible particulates.
 Avoid introducing air bubbles.
- Store the prepared bioink at 4°C until use. The solution should be a low-viscosity liquid at this temperature.[13]

Protocol 2: 3D Bioprinting of Vascular Channels using Sacrificial Ink

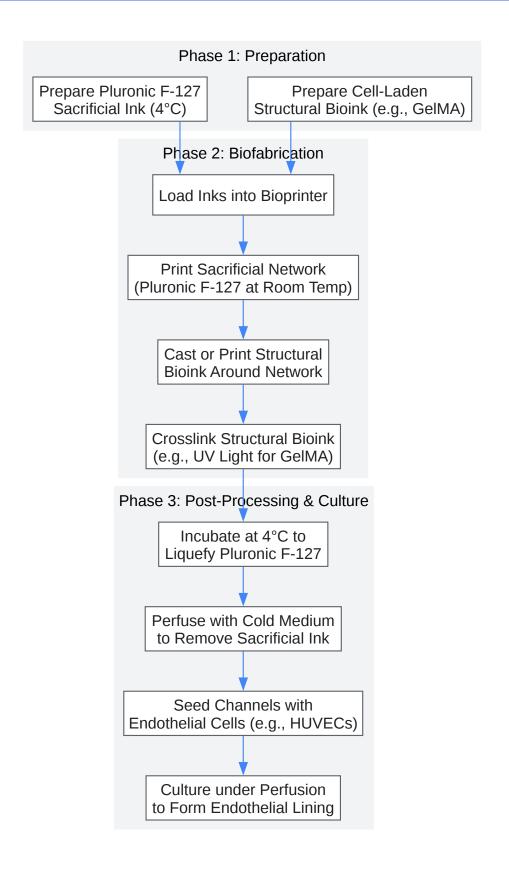
This protocol describes the general workflow for printing **Pluronic F-127** channels within a GelMA structural matrix.

Materials:

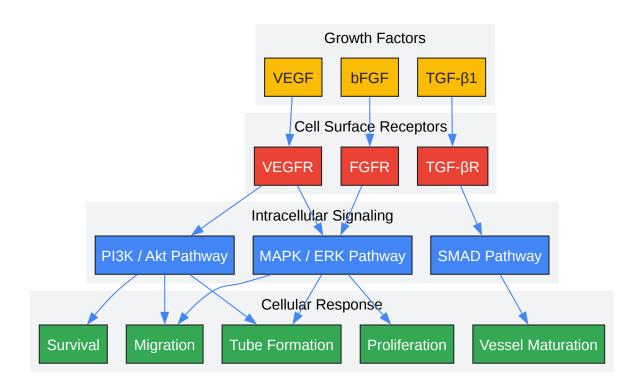
- Prepared Pluronic F-127 bioink (Protocol 1)
- Cell-laden structural bioink (e.g., 8-20% w/v GelMA with a photoinitiator like LAP)[3][8]
- 3D Bioprinter with at least two extruders and temperature control
- Sterile printing syringes and nozzles (e.g., 27G or 30G for Pluronic)[8][13]
- UV light source (e.g., 365-405 nm) for crosslinking
- Perfusion chip or sterile culture dish[6]

Workflow Diagram:









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Methodological & Application





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